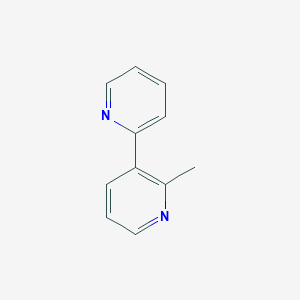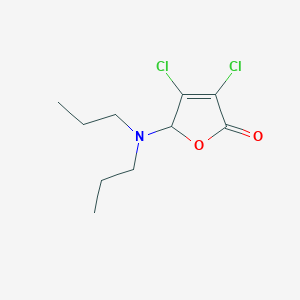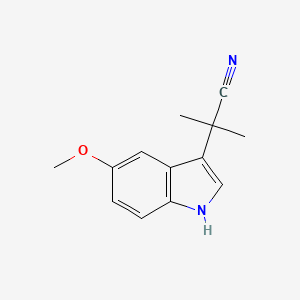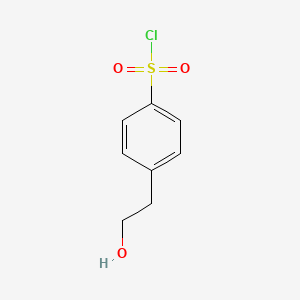![molecular formula C14H10BrNO6 B15168754 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione CAS No. 646037-94-7](/img/structure/B15168754.png)
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione is a complex organic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes a bromine atom and three methoxy groups attached to a naphtho[2,3-d][1,2]oxazole-4,9-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the bromination of a naphthoquinone derivative, followed by the introduction of methoxy groups through methylation reactions. The final step involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve high temperatures and specific solvents to achieve the desired product .
Análisis De Reacciones Químicas
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have different chemical properties and applications.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and functional group versatility
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. It may also inhibit certain enzymes or proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione include other naphthoquinone derivatives, such as:
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: This compound has a similar core structure but contains a triazole ring instead of an oxazole ring.
Naphtho[2,3-c]thiophene-4,9-dione: This compound includes a thiophene ring and has been studied for its photovoltaic properties.
Propiedades
Número CAS |
646037-94-7 |
|---|---|
Fórmula molecular |
C14H10BrNO6 |
Peso molecular |
368.14 g/mol |
Nombre IUPAC |
3-bromo-5,7,8-trimethoxybenzo[f][1,2]benzoxazole-4,9-dione |
InChI |
InChI=1S/C14H10BrNO6/c1-19-5-4-6(20-2)12(21-3)8-7(5)10(17)9-13(11(8)18)22-16-14(9)15/h4H,1-3H3 |
Clave InChI |
HTKKZWOICYZJOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)ON=C3Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)


![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)


![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

